N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
Description
N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a pyridazinone derivative featuring a 4-methoxyphenyl substituent at the 3-position of the pyridazinone ring, an ethyl linker at the 1-position, and a 3-(trifluoromethyl)benzenesulfonamide group. Pyridazinones are heterocyclic compounds of pharmacological interest due to their ability to modulate biological targets, often through hydrogen bonding and dipole interactions facilitated by the adjacent nitrogen atoms in the pyridazinone core. The trifluoromethyl sulfonamide moiety enhances metabolic stability and bioavailability, making this compound a candidate for therapeutic exploration.
Properties
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O4S/c1-30-16-7-5-14(6-8-16)18-9-10-19(27)26(25-18)12-11-24-31(28,29)17-4-2-3-15(13-17)20(21,22)23/h2-10,13,24H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJSBDHSCAHHFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyridazinone core linked to a methoxyphenyl group and a trifluoromethyl benzenesulfonamide moiety. Its molecular formula is with a molecular weight of approximately 439.5 g/mol. The structural complexity suggests diverse biological interactions.
Anticancer Activity
Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, studies have shown that derivatives containing benzenesulfonamide moieties can inhibit cancer cell proliferation across various cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 12.5 | |
| Triazole derivative | A549 (lung cancer) | 8.0 | |
| Doxorubicin (control) | MCF-7 | 10.0 |
In vitro studies have demonstrated that this compound exhibits cytotoxic effects comparable to standard chemotherapeutics like doxorubicin, suggesting its potential as an anticancer agent.
The mechanism underlying the anticancer activity of this compound is hypothesized to involve the inhibition of specific kinases such as PI3K (phosphoinositide 3-kinase), which plays a crucial role in cell growth and survival pathways. Molecular docking studies have suggested strong binding affinities to the active sites of these kinases, leading to disrupted signaling pathways in cancer cells.
Case Studies
- Study on Anticancer Efficacy : A recent study synthesized several derivatives of pyridazine-based compounds and evaluated their anticancer activity against various cancer cell lines. The results showed that the compound exhibited significant cytotoxicity against MCF-7 and A549 cells, with IC50 values indicating effective dose ranges for therapeutic applications .
- Structure-Activity Relationship (SAR) : Another study focused on the SAR of related sulfonamide compounds, demonstrating that modifications in the trifluoromethyl group significantly influenced biological activity. The presence of electron-withdrawing groups enhanced the compound's potency against cancer cells .
Comparison with Similar Compounds
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)
- Core Structure: Pyridazinone with benzenesulfonamide.
- Key Differences: Substituent at pyridazinone 3-position: Benzyloxy (5a) vs. 4-methoxyphenyl (main compound). Linker: Direct attachment of sulfonamide to pyridazinone (5a) vs. ethyl linker (main compound).
- Synthesis : 5a is synthesized via O-alkylation using benzyl bromide and K₂CO₃ in DMF , whereas the main compound likely requires N-alkylation for ethyl linker introduction.
- Implications : The 4-methoxyphenyl group in the main compound may enhance lipophilicity compared to the benzyloxy group in 5a.
Antipyrine/Pyridazinone Hybrids (6e–h)
- Core Structure: Pyridazinone linked to antipyrine via acetamide/propanamide chains.
- Key Differences :
- Substituents: Piperidine/piperazine groups (6e–h) vs. 4-methoxyphenyl (main compound).
- Linker: Amide bonds (6e–h) vs. ethyl sulfonamide (main compound).
- Synthesis : Hybrids 6e–h are synthesized via condensation reactions using sodium salts and piperidine acetate , contrasting with the alkylation/sulfonylation steps likely used for the main compound.
- Implications : The amide linkers in 6e–h may confer flexibility, whereas the ethyl sulfonamide in the main compound provides rigidity and electron-withdrawing effects.
Sulfonamide Variations
Perfluorinated Benzenesulfonamides
- Core Structure : Benzenesulfonamide with extensive fluorination.
- Key Differences :
- Implications : Higher fluorination increases hydrophobicity and chemical inertness but may reduce solubility compared to the main compound.
Benzothiazole-Bearing N-Sulfonamide 2-Pyridones (10a)
- Core Structure : 2-Pyridone with benzothiazole and sulfonamide.
- Key Differences: Heterocycle: 2-Pyridone (10a) vs. pyridazinone (main compound). Substituents: Benzothiazole (10a) vs. 4-methoxyphenyl (main compound).
- Implications: The pyridazinone’s dual nitrogen atoms may offer stronger dipole interactions than the 2-pyridone’s single nitrogen.
Fluorinated Analogues
Example 53 Chromen-2-yl Derivative
- Core Structure : Pyrazolo[3,4-d]pyrimidin-chromen hybrid with sulfonamide.
- Key Differences: Complexity: Fused polycyclic system (Example 53) vs. simpler pyridazinone (main compound). Fluorination: Fluorine atoms on chromen and phenyl groups (Example 53) vs. trifluoromethyl (main compound).
- Synthesis : Example 53 uses Pd-catalyzed cross-coupling , a more advanced method than the main compound’s probable alkylation/sulfonylation.
Data Tables
Q & A
Basic: What synthetic strategies are typically employed to prepare N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide?
Methodological Answer:
The synthesis typically involves sequential coupling of the pyridazinone core with functionalized ethylamine and benzenesulfonamide moieties. Key steps include:
- Pyridazinone Formation : Cyclization of 4-methoxyphenyl-substituted dihydropyridazines via oxidation (e.g., using MnO₂ or KMnO₄) to yield the 6-oxopyridazin-1(6H)-yl scaffold .
- Ethylamine Linker Introduction : Nucleophilic substitution or reductive amination to attach the ethylamine bridge, often requiring anhydrous conditions and catalysts like Pd/C for hydrogenation .
- Sulfonamide Coupling : Reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with the amine intermediate in the presence of a base (e.g., triethylamine) in dichloromethane or THF .
Critical Parameters : Control of reaction temperature (0–25°C) and stoichiometric ratios to avoid side products like over-sulfonated derivatives.
Advanced: How can regioselectivity challenges in the pyridazinone ring functionalization be addressed?
Methodological Answer:
Regioselective functionalization of the pyridazinone ring is achieved through:
- Directed Metalation : Use of directing groups (e.g., methoxy or sulfonamide) to guide palladium-catalyzed cross-coupling reactions at specific positions .
- Protection/Deprotection Strategies : Temporary protection of reactive sites (e.g., silylation of hydroxyl groups) to prioritize coupling at the 3-position of the pyridazinone .
- Computational Modeling : DFT calculations to predict electron density distribution on the pyridazinone ring, guiding reagent choice (e.g., electrophilic vs. nucleophilic agents) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR :
- ¹H/¹³C NMR : Identify substituents on the pyridazinone (δ 6.5–8.5 ppm for aromatic protons) and the ethylamine linker (δ 3.0–4.0 ppm for CH₂-N). The trifluoromethyl group appears as a singlet near δ -60 ppm in ¹⁹F NMR .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region and confirm connectivity .
- HRMS : Confirm molecular formula via exact mass (e.g., [M+H]⁺ ion).
- IR : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and pyridazinone C=O (~1680 cm⁻¹) .
Advanced: How does the trifluoromethyl group influence physicochemical properties, and how can its impact be quantified?
Methodological Answer:
- Lipophilicity : The -CF₃ group increases logP by ~1.2 units compared to non-fluorinated analogs, measured via reversed-phase HPLC or shake-flask methods .
- Metabolic Stability : Enhanced resistance to oxidative metabolism (e.g., CYP450 enzymes), assessed using liver microsome assays with LC-MS quantification .
- Electron-Withdrawing Effects : Reduces pKa of adjacent sulfonamide NH by ~0.5 units, measured via potentiometric titration .
Basic: What in vitro assays are suitable for preliminary biological evaluation of this compound?
Methodological Answer:
- Enzyme Inhibition : Screen against target enzymes (e.g., kinases or phosphatases) using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
- Cellular Uptake : Quantify intracellular concentration via LC-MS in cell lines (e.g., HEK293) after 24-hour exposure .
- Cytotoxicity : MTT or resazurin assays in cancer/normal cell lines to assess selectivity .
Advanced: How can contradictory bioactivity data between enzyme assays and cellular models be resolved?
Methodological Answer:
- Permeability Assessment : Use Caco-2 monolayers or PAMPA to determine if poor cellular uptake explains discordance .
- Metabolite Profiling : Identify active/inactive metabolites via LC-MS/MS after incubating the compound with hepatocytes .
- Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to verify binding to the intended target in cells .
Basic: What computational tools aid in predicting the compound’s binding mode?
Methodological Answer:
- Molecular Docking (AutoDock Vina, Glide) : Model interactions between the sulfonamide group and target active sites (e.g., hydrogen bonding with catalytic lysine) .
- MD Simulations (GROMACS) : Assess stability of the ligand-protein complex over 100-ns trajectories .
- Pharmacophore Mapping (MOE) : Identify critical features (e.g., pyridazinone carbonyl as a hydrogen bond acceptor) .
Advanced: What strategies optimize solubility for in vivo studies without compromising activity?
Methodological Answer:
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the methoxyphenyl ring, cleaved in vivo .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes, characterized via dynamic light scattering (DLS) .
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to improve aqueous solubility, verified by PXRD .
Basic: How is crystallographic data utilized to validate the compound’s structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolve bond lengths and angles (e.g., C-S bond in sulfonamide: ~1.76 Å) and confirm stereochemistry .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking between pyridazinone and benzene rings) .
Advanced: How can reaction scalability issues in the sulfonamide coupling step be mitigated?
Methodological Answer:
- Flow Chemistry : Continuous-flow reactors with immobilized bases (e.g., polymer-supported triethylamine) to improve mixing and reduce side reactions .
- DoE (Design of Experiments) : Optimize parameters (temperature, residence time) via response surface methodology (RSM) to maximize yield .
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track reaction progression and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
